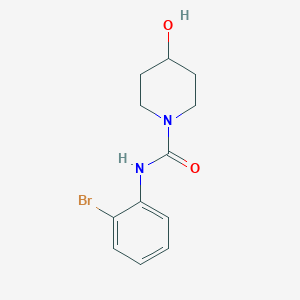
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-42165279, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound belongs to the class of piperidine carboxamide derivatives, which have been shown to possess potent and selective activity against certain ion channels and receptors in the brain.
作用机制
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By inhibiting the activity of these channels and receptors, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide can reduce neuronal excitability and synaptic transmission, leading to the attenuation of pain and other neurological symptoms.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess potent analgesic and anticonvulsant effects in various preclinical models of neuropathic pain and epilepsy. This compound can also reduce anxiety-like behaviors in animal models, suggesting its potential use in the treatment of anxiety disorders. Additionally, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess good pharmacokinetic properties, including high oral bioavailability and good brain penetration.
实验室实验的优点和局限性
One of the main advantages of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide is its potent and selective activity against certain ion channels and receptors in the brain, which makes it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the research and development of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Parkinson's disease. Another potential direction is to optimize the chemical structure of this compound to improve its pharmacokinetic properties and reduce its potential for off-target effects. Finally, future studies could focus on the development of new drug delivery systems for N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
合成方法
The synthesis of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide involves several steps, starting from the reaction of 2-bromobenzaldehyde with piperidine in the presence of a base to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently acylated with 4-hydroxybenzoic acid chloride to form the final product.
科学研究应用
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including neuropathic pain, epilepsy, and anxiety. In preclinical studies, this compound has been shown to possess potent and selective activity against certain ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission.
属性
IUPAC Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-3-1-2-4-11(10)14-12(17)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXLXWMAUAPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
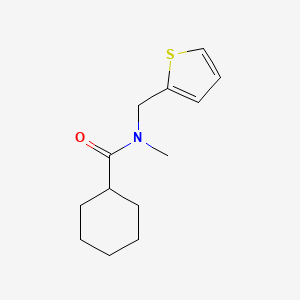
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
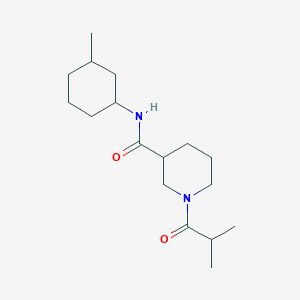


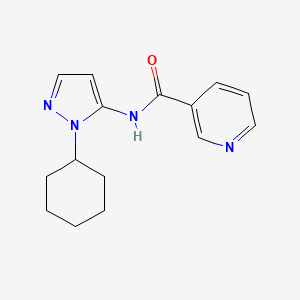
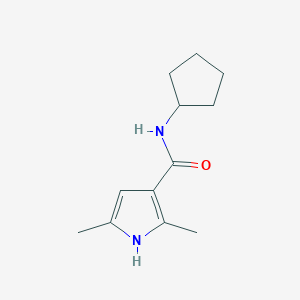
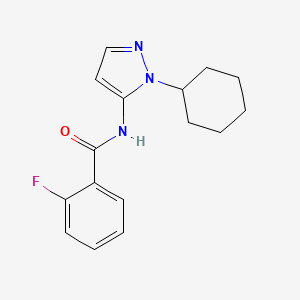
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)


